molecular formula C10H15N5 B13274185 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine

Cat. No.: B13274185
M. Wt: 205.26 g/mol
InChI Key: OYHWRFMWEVHXJW-UHFFFAOYSA-N
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Description

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with appropriate alkylating agents. One common method involves the alkylation of 1-methyl-1H-pyrazole with 1-bromo-2-methylpropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings provide a versatile scaffold for further functionalization, making it valuable in various research applications .

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-methyl-N-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8(9-4-11-14(2)6-9)13-10-5-12-15(3)7-10/h4-8,13H,1-3H3

InChI Key

OYHWRFMWEVHXJW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN(N=C1)C)NC2=CN(N=C2)C

Origin of Product

United States

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